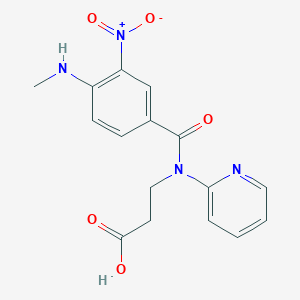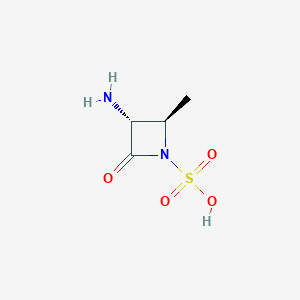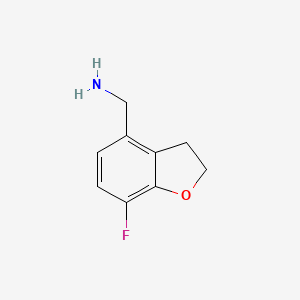
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine is a chemical compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom at the 7th position and an amine group at the 4th position of the benzofuran ring makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine typically involves multiple steps starting from 4-fluoro-3-methylphenol . The synthetic route includes:
Bromination: The starting material undergoes bromination to introduce a bromine atom.
O-Alkylation: The brominated compound is then subjected to O-alkylation.
Cyclization: Cyclization is carried out to form the benzofuran ring.
Bromination: Another bromination step is performed.
Azidation or Ammonolysis: The compound undergoes azidation or ammonolysis.
Reduction: Finally, reduction is carried out to obtain this compound.
This synthetic route is noted for its simplicity, high yield, and environmentally friendly nature .
Análisis De Reacciones Químicas
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorine atom and amine group can participate in substitution reactions with suitable reagents.
Cyclization: Further cyclization reactions can be carried out to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Aplicaciones Científicas De Investigación
(7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mecanismo De Acción
The mechanism of action of (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The amine group can form hydrogen bonds with target molecules, further influencing its activity .
Comparación Con Compuestos Similares
Similar compounds to (7-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine include:
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another fluorinated benzofuran derivative with similar properties.
(5-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride): A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C9H10FNO |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
(7-fluoro-2,3-dihydro-1-benzofuran-4-yl)methanamine |
InChI |
InChI=1S/C9H10FNO/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-2H,3-5,11H2 |
Clave InChI |
IEAORNNDVRAHLU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=CC(=C21)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



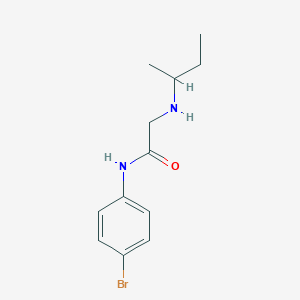

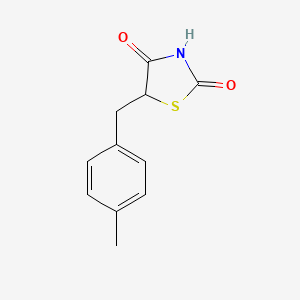
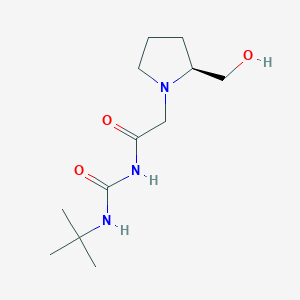
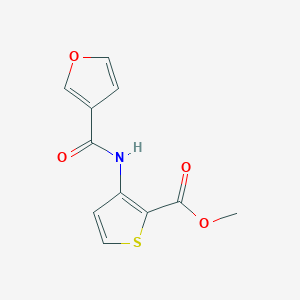
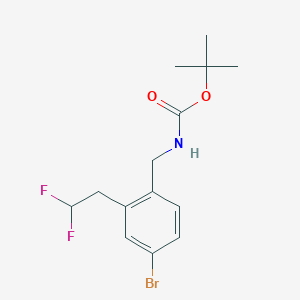
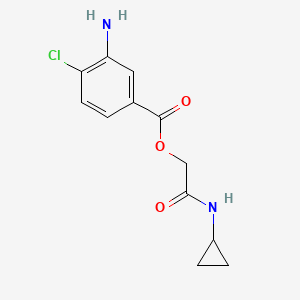
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)

